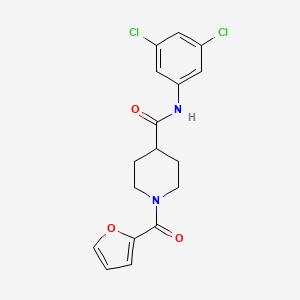

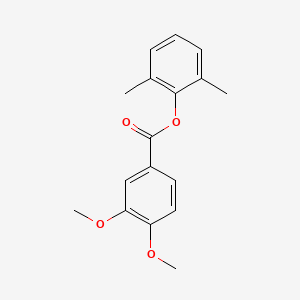

![molecular formula C11H10N2O5 B5548051 4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid is a compound of interest due to its unique structure and potential applications in various fields of chemistry. The compound, characterized by the presence of nitro, amino, and butenoic acid functional groups, may offer diverse reactivity and properties worthy of exploration.

Synthesis Analysis

The synthesis of compounds similar to 4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid often involves multiple steps, including acetylation, nitration, and hydrolysis, optimized through the control of reactant dosages and choice of solvent (Guan Yan, 2008). Such processes highlight the complexity and precision required in synthesizing specific organic compounds.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, NMR spectroscopy, and computational methods, plays a crucial role in understanding the configuration and conformation of complex molecules (P. A. Ajibade, F. P. Andrew, 2021). This analysis aids in elucidating the spatial arrangement of atoms within a molecule, influencing its reactivity and interactions.

Chemical Reactions and Properties

Compounds like 4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid may undergo various chemical reactions, including nucleophilic substitutions, additions, and redox reactions. The presence of nitro and amino groups can significantly affect the electron distribution within the molecule, impacting its reactivity (E. Castro et al., 2009).

Scientific Research Applications

Diels−Alder Reaction for Preparing Substituted Anilines One study discusses the use of 5-amino-2-furancarboxylic acid methyl ester in a Diels−Alder cycloaddition with dienophiles to afford polysubstituted anilines, showcasing high regioselectivity. This reaction underlines the potential utility of nitro-substituted compounds in synthesizing anilines with specific substitutions, which could be applied in material science or as intermediates in pharmaceuticals (Padwa et al., 1997).

Hydrogen Bond Studies in Substituted Acetamides Another study focused on the synthesis and characterization of substituted acetamides from 2-amino-5-nitrophenol and related compounds. This research, highlighting the importance of hydrogen bonding in molecular structure and stability, could have implications for designing novel materials or understanding biomolecular interactions (Romero & Margarita, 2008).

Magnetism in Organic Nitroxides Research into β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid explored the stacked, intercalated 1-D hydrogen-bonded chains and their magnetic properties. This study could inform the development of novel magnetic materials or contribute to the understanding of magnetic interactions in organic compounds (Field & Lahti, 2003).

Azo Polymers for Reversible Optical Storage A study on the synthesis of azo polymers involving nitrophenyl compounds demonstrates the potential for high photoinduced birefringence, relevant for optical storage technologies. This indicates the role of such compounds in developing advanced materials for data storage and processing (Meng et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-4-(2-methyl-5-nitroanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c1-7-2-3-8(13(17)18)6-9(7)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBQISQCUQYJKW-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836195 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-4-(2-methyl-5-nitroanilino)-4-oxobut-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

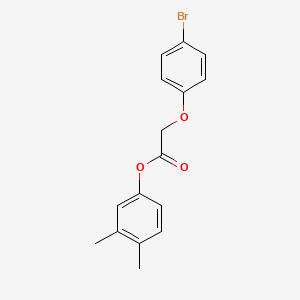

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)

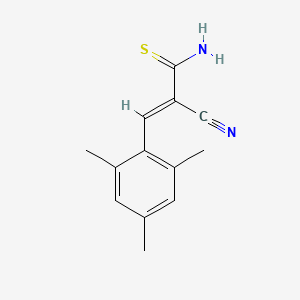

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

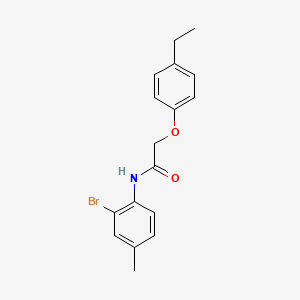

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)